molecular formula C9H13N3S B12943722 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine

Cat. No.: B12943722
M. Wt: 195.29 g/mol
InChI Key: BZIQIBGXSXIAKQ-UHFFFAOYSA-N
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Description

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidin-2-ylmethylthio group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidin-2-ylmethylthio group. One common method is the nucleophilic substitution reaction where a 2-halo pyrimidine reacts with a pyrrolidin-2-ylmethylthiol under basic conditions . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopyrimidine: A compound with a similar structure but lacking the pyrrolidin-2-ylmethyl group.

    2-(Methylthio)pyrimidine: Similar to 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine but with a methyl group instead of the pyrrolidin-2-ylmethyl group.

    2-(Ethylthio)pyrimidine: Similar structure with an ethyl group instead of the pyrrolidin-2-ylmethyl group.

Uniqueness

This compound is unique due to the presence of the pyrrolidin-2-ylmethyl group, which can enhance its biological activity and specificity. This structural feature may provide additional binding interactions with biological targets, leading to improved efficacy and selectivity compared to similar compounds.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine

InChI

InChI=1S/C9H13N3S/c1-3-8(10-4-1)7-13-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2

InChI Key

BZIQIBGXSXIAKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=NC=CC=N2

Origin of Product

United States

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